molecular formula C7H13NO2 B3028327 2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- CAS No. 1860067-55-5

2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-

Cat. No.: B3028327
CAS No.: 1860067-55-5
M. Wt: 143.18
InChI Key: GIYAAEWDHLFROB-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Chiral Bicyclic Azetidine Derivatives (2S)-N-Benzoyl-2-azetidinecarboxylic acid has been used in the synthesis of chiral bicyclic azetidine derivatives, which are significant in the field of organic chemistry and may have implications in pharmaceuticals. The process involves lactamization, aldol reaction, and reduction steps, and the structures of the resultant stereoisomers have been determined using X-ray crystallography (Barrett et al., 2002).

2. Development of Amino Acid-Azetidine Chimeras Enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized as amino acid-azetidine chimeras. These chimeras serve as tools for studying the influence of conformation on peptide activity, which can be vital in understanding protein function and designing drugs (Sajjadi & Lubell, 2008).

3. Peptide Chemistry with Aziridinecarboxylic Acid Derivatives The chemistry of aziridinecarboxylic acid, closely related to azetidinecarboxylic acid, has been extensively studied. These derivatives, when incorporated into a peptide chain, exhibit stability and reactivity, providing valuable insights and tools for peptide chemistry (Okawa, Nakajima, & Tanaka, 1984).

4. Synthesis of Azetidine Analog and Its Application Azetidine-2-carboxylic acid has been used in synthesizing novel isomeric analogs of dl-proline, which are utilized in the synthesis of high molecular weight polypeptides. These compounds have significant implications in the field of polymer chemistry and drug development (Soriano, Podraza, & Cromwell, 1980).

5. Catalytic Enantioselective Synthesis Optically active beta-amino alcohols derived from azetidinecarboxylic acid have been used as catalysts for the enantioselective addition of diethylzinc to various aldehydes. This synthesis method is pivotal in producing chiral secondary alcohols, which are crucial intermediates in pharmaceutical synthesis (Behnen, Mehler, & Martens, 1993).

6. Influence on Ion Transport in Plants Studies on Azetidine 2-carboxylic Acid (AZ) have shown its influence on ion uptake and release in plants. This research provides valuable insights into the relationship between protein synthesis and ion transport, which is critical in understanding plant physiology and improving agricultural practices (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H319, H335 .

Properties

IUPAC Name

(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAAEWDHLFROB-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CN([C@@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217900
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860067-55-5
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860067-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 2
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 3
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 4
Reactant of Route 4
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 5
Reactant of Route 5
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 6
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.